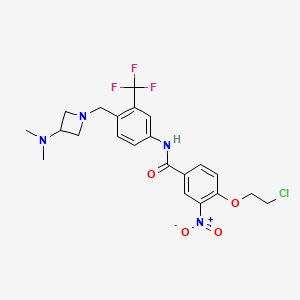

Hcv-IN-38

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H24ClF3N4O4 |

|---|---|

Molecular Weight |

500.9 g/mol |

IUPAC Name |

4-(2-chloroethoxy)-N-[4-[[3-(dimethylamino)azetidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-3-nitrobenzamide |

InChI |

InChI=1S/C22H24ClF3N4O4/c1-28(2)17-12-29(13-17)11-15-3-5-16(10-18(15)22(24,25)26)27-21(31)14-4-6-20(34-8-7-23)19(9-14)30(32)33/h3-6,9-10,17H,7-8,11-13H2,1-2H3,(H,27,31) |

InChI Key |

HAVDEXCOXYAUSD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CN(C1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCCCl)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of HCV-IN-38

For Researchers, Scientists, and Drug Development Professionals

Abstract

HCV-IN-38 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This document provides a comprehensive technical overview of its mechanism of action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved biological pathways and experimental workflows. This compound exhibits a dual mechanism of action, effectively inhibiting both viral RNA replication and virion assembly, positioning it as a significant compound in the landscape of direct-acting antivirals (DAAs) for HCV.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Among the key targets for these DAAs is the non-structural protein 5A (NS5A), a phosphoprotein with no known enzymatic function but which is essential for the HCV life cycle. This compound is a representative of a class of highly potent NS5A inhibitors. Understanding its precise mechanism of action is crucial for optimizing its therapeutic use and for the development of next-generation antivirals.

Core Mechanism of Action of this compound

This compound targets the HCV NS5A protein, a critical component of the viral replication complex. The inhibitory activity of this compound is characterized by a dual mode of action, impacting two distinct stages of the viral life cycle:

-

Inhibition of Viral RNA Replication: this compound disrupts the formation and function of the membranous web, the site of HCV RNA replication. It is understood to interfere with the interaction between NS5A and host-cell phosphatidylinositol 4-kinase III alpha (PI4KIIIα)[1][2][3][4]. This interaction is crucial for generating a phosphatidylinositol 4-phosphate (PI4P)-enriched environment necessary for the integrity of the replication complex. By blocking this interaction, this compound effectively halts viral genome synthesis.

-

Inhibition of Virion Assembly: NS5A also plays a pivotal role in the assembly of new virus particles. It facilitates the transfer of newly synthesized viral RNA from the replication complex to the core protein on the surface of lipid droplets, a critical step in virion formation[5]. This compound's binding to NS5A is thought to disrupt this process, thereby preventing the assembly and release of infectious virions.

This dual mechanism contributes to the potent antiviral activity observed with this class of inhibitors.

Quantitative Data

The antiviral activity of this compound and its analogs, such as BMS-790052, has been quantified across various HCV genotypes using cell-based replicon assays. The following tables summarize the key efficacy and cytotoxicity data.

| Compound | HCV Genotype | EC50 (nM) | Reference |

| This compound | 1b | 15 | |

| BMS-790052 | 1a | 0.05 | |

| BMS-790052 | 1b | 0.009 | |

| BMS-790052 | 2a | 0.018 | |

| BMS-790052 | 3a | 1.6 | |

| BMS-790052 | 4a | 0.013 | |

| BMS-790052 | 5a | 0.034 |

| Compound | Cell Line | CC50 (µM) | SI (CC50/EC50) | Reference |

| This compound | Huh-7 | 6.47 | 431 |

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon expressing luciferase.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin, and streptomycin.

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the Huh-7 replicon cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration in the wells should not exceed 0.5%.

-

Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (another known NS5A inhibitor).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Plot the luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

NS5A Resistance Mutation Profiling by Sanger Sequencing

This protocol outlines the method for identifying resistance-associated substitutions (RASs) in the NS5A gene from HCV replicon cells treated with this compound.

Materials:

-

HCV replicon cells showing resistance to this compound.

-

RNA extraction kit.

-

Reverse transcriptase and PCR reagents.

-

Primers specific for the NS5A region.

-

DNA sequencing equipment and reagents (Sanger method).

-

Sequence analysis software.

Procedure:

-

RNA Extraction: Extract total RNA from both resistant and control (DMSO-treated) replicon cells using a commercial RNA extraction kit.

-

Reverse Transcription-PCR (RT-PCR): Synthesize cDNA from the extracted RNA using a reverse transcriptase. Amplify the NS5A coding region using PCR with specific primers.

-

PCR Product Purification: Purify the PCR product to remove primers and nucleotides.

-

Sanger Sequencing: Sequence the purified PCR product in both forward and reverse directions using the specific primers.

-

Sequence Analysis: Align the obtained sequences with a wild-type reference sequence of NS5A to identify nucleotide and amino acid substitutions.

In Vitro NS5A Phosphorylation Assay

This protocol describes an in vitro kinase assay to assess the effect of this compound on the phosphorylation of NS5A.

Materials:

-

Purified recombinant NS5A protein.

-

Cell lysate from Huh-7 cells as a source of cellular kinases.

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

[γ-32P]ATP.

-

This compound stock solution in DMSO.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Autoradiography film or phosphorimager.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified NS5A protein, cell lysate, and kinase buffer.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a vehicle control (DMSO).

-

Initiation of Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the phosphorylated NS5A.

-

Analysis: Quantify the band intensities to determine the effect of this compound on NS5A phosphorylation.

Visualizations

Signaling Pathways and Mechanisms

Caption: Dual mechanism of this compound action.

Experimental Workflows

Caption: Key experimental workflows for this compound characterization.

Conclusion

This compound is a powerful inhibitor of HCV replication, acting through a dual mechanism that targets both the synthesis of viral RNA and the assembly of new virions. Its high potency and selectivity for the viral NS5A protein make it a valuable tool for studying the HCV life cycle and a promising candidate for inclusion in combination antiviral therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to combat Hepatitis C.

References

- 1. NS5A Inhibitors Impair NS5A–Phosphatidylinositol 4-Kinase IIIα Complex Formation and Cause a Decrease of Phosphatidylinositol 4-Phosphate and Cholesterol Levels in Hepatitis C Virus-Associated Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulatory Role of Phospholipids in Hepatitis C Virus Replication and Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol Acyltransferase-1 Localizes Hepatitis C Virus NS5A Protein to Lipid Droplets and Enhances NS5A Interaction with the Viral Capsid Core - PMC [pmc.ncbi.nlm.nih.gov]

HCV-IN-38: A Host-Targeting Antiviral Agent for Hepatitis C

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The landscape of Hepatitis C Virus (HCV) therapeutics has been revolutionized by the advent of direct-acting antivirals (DAAs). However, the emergence of drug resistance and the need for pangenotypic activity underscore the continued necessity for novel therapeutic strategies. Host-targeting antivirals (HTAs) present a promising alternative, offering a higher barrier to resistance by targeting cellular factors essential for the viral life cycle. HCV-IN-38, a novel biaryl amide derivative, has emerged as a potent inhibitor of HCV replication. This technical guide provides a comprehensive overview of this compound, including its preclinical data, detailed experimental methodologies, and a hypothesized mechanism of action centered on the modulation of host factors.

Quantitative Data Summary

The following tables summarize the in vitro efficacy, cytotoxicity, and pharmacokinetic properties of this compound, identified as compound 80 in the primary literature[1][2].

Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of this compound [1][2]

| Compound | HCV EC50 (nM) | CC50 (µM) in Huh7.5 cells | Selectivity Index (SI) |

| This compound | 15 | 6.47 | 431 |

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound [1]

| Parameter | Value |

| In Vitro Permeability (Caco-2) | |

| Papp (A-B) (10-6 cm/s) | Moderate (0.5 < Papp < 2.5) at 2 µM |

| In Vitro Plasma Stability | |

| t1/2 (rat) | 16.9 h at 2 µM |

| t1/2 (human) | 19.9 h at 2 µM |

| In Vivo Pharmacokinetics (Sprague-Dawley rats) | |

| Cmax (p.o., 10 mg/kg) | 452 ng/mL |

| AUC (p.o., 10 mg/kg) | 1502 ng·h/mL |

| Bioavailability (F%) | 34% |

| CL (i.v., 2 mg/kg) | 38.3 mL/min/kg |

| Acute Toxicity (Kunming mice) | |

| LD50 (i.p.) | >150 mg/kg |

Hypothesized Mechanism of Action: Targeting Host Factors

While the precise molecular target of this compound is yet to be definitively elucidated, its chemical scaffold as a biaryl amide derivative suggests a host-targeting mechanism. Related compounds have been shown to inhibit HCV replication by modulating the activity of host factors such as apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G (hA3G) and the liver-specific microRNA-122 (miR-122). These two pathways represent plausible mechanisms for the antiviral activity of this compound.

Stabilization of hA3G

The host cytidine deaminase hA3G is an innate immunity factor that can be incorporated into viral particles, where it deaminates cytidines to uridines in the nascent viral genome, leading to hypermutation and non-viable progeny. Some biaryl amide derivatives have been shown to act as hA3G stabilizers, protecting it from degradation and enhancing its antiviral activity.

Inhibition of miR-122 Function

miR-122 is a liver-specific microRNA that is essential for HCV replication. It binds to two sites on the 5' untranslated region (UTR) of the HCV RNA, promoting its stability and translation. Inhibition of miR-122 function is a clinically validated strategy for suppressing HCV replication. Biaryl amide derivatives have been reported to act as small molecule inhibitors of miR-122, thereby reducing HCV RNA levels.

The potent anti-HCV activity of this compound is likely mediated through one or both of these host-centric mechanisms, offering a high genetic barrier to the development of viral resistance.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

HCV Life Cycle and Potential Inhibition Points

Hypothesized Mechanism of this compound via miR-122 Inhibition

Experimental Workflow for EC50 Determination

Experimental Protocols

Anti-HCV Activity Assay (EC50 Determination)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of a compound against HCV replication, typically using a replicon system or an infectious virus model.

Materials:

-

Huh-7.5 human hepatoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin

-

HCV replicon-containing cells (e.g., expressing luciferase) or infectious HCV stock (e.g., JFH-1 strain)

-

This compound

-

96-well cell culture plates

-

Luciferase assay reagent or reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

-

Cell Seeding: Seed Huh-7.5 cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: Prepare a series of dilutions of this compound in culture medium.

-

Infection and Treatment:

-

For an infectious virus assay, remove the medium from the cells and infect with HCV at a specified multiplicity of infection (MOI).

-

After a 4-6 hour incubation period, remove the virus inoculum and add the medium containing the different concentrations of this compound.

-

For a replicon assay, directly add the compound dilutions to the replicon-containing cells.

-

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Quantification of HCV Replication:

-

Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

qRT-PCR: Extract total RNA from the cells and perform qRT-PCR to quantify HCV RNA levels. Normalize to a housekeeping gene.

-

-

Data Analysis: Plot the percentage of inhibition of HCV replication against the log concentration of this compound. The EC50 value is determined by non-linear regression analysis.

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined using a Cell Counting Kit-8 (CCK-8) assay, which measures cell viability.

Materials:

-

Huh-7.5 cells

-

DMEM with 10% FBS

-

This compound

-

96-well cell culture plates

-

CCK-8 solution

Procedure:

-

Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Addition: Add various concentrations of this compound to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.

In Vitro Permeability Assay (Caco-2)

This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

To measure apical to basolateral (A-B) permeability, add this compound to the apical side (donor compartment) and fresh HBSS to the basolateral side (receiver compartment).

-

To measure basolateral to apical (B-A) permeability, add the compound to the basolateral side and fresh buffer to the apical side.

-

-

Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

-

Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to assess active transport.

Conclusion

This compound is a potent, orally bioavailable small molecule inhibitor of HCV replication with a favorable safety profile. Its classification as a biaryl amide derivative suggests a host-targeting mechanism of action, likely through the stabilization of the antiviral protein hA3G or the inhibition of the pro-viral microRNA, miR-122. This mode of action positions this compound as a promising candidate for further development, potentially as part of a combination therapy, to address the challenges of drug resistance in the treatment of Hepatitis C. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize this promising antiviral agent.

References

- 1. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stabilization of hA3G: A Novel Host-Targeting Strategy for Anti-HCV Drug Development

Disclaimer: Information regarding a specific compound designated "HCV-IN-38" in the context of human Apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G (hA3G) stabilization is not available in the current scientific literature. This technical guide will, therefore, focus on the broader, scientifically supported strategy of stabilizing hA3G as a therapeutic approach against Hepatitis C Virus (HCV), a concept substantiated by published research.

Executive Summary

Hepatitis C Virus (HCV) infection remains a significant global health challenge. While direct-acting antivirals (DAAs) have revolutionized treatment, the emergence of drug resistance necessitates the exploration of novel therapeutic avenues. One promising strategy is to modulate host-virus interactions to suppress viral replication. This guide explores the potential of stabilizing the host restriction factor, human Apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G (hA3G), as a novel anti-HCV approach. hA3G has been identified as a host factor that can inhibit HCV replication through a direct, deaminase-independent mechanism involving the viral non-structural protein 3 (NS3).[1][2] During chronic infection, HCV appears to induce the degradation of hA3G, suggesting a viral evasion strategy.[1][2] Consequently, therapeutic agents that can stabilize intracellular hA3G levels represent a potential new class of anti-HCV drugs. This document provides an in-depth overview of the core concepts, supporting data, experimental methodologies, and the proposed mechanism of action for this therapeutic strategy.

The Role of hA3G in HCV Restriction

Human APOBEC3G (hA3G) is a cytidine deaminase known for its role in the innate immune response against retroviruses.[1] However, its anti-HCV activity appears to be independent of its deaminase function. Research has shown that hA3G directly interacts with the HCV NS3 protein. NS3 is a multifunctional viral enzyme with both protease and helicase activities, both of which are essential for HCV replication. The binding of hA3G to the C-terminal region of NS3 has been shown to inhibit its helicase activity, thereby impeding viral replication.

HCV Counteraction: hA3G Degradation

A key observation supporting the therapeutic potential of hA3G stabilization is the finding that while hA3G levels may initially increase upon HCV infection, they are subsequently reduced during long-term infection. This suggests that HCV has evolved a mechanism to counteract the antiviral effects of hA3G by promoting its degradation. While the precise mechanism of this degradation is still under investigation, it highlights a critical vulnerability of the virus that can be exploited therapeutically.

Therapeutic Strategy: hA3G Stabilization

The central hypothesis of this therapeutic strategy is that by preventing the degradation of hA3G, its intracellular concentration can be maintained at a level sufficient to inhibit HCV replication. Small molecules that bind to hA3G and induce a conformational change that renders it resistant to degradation, or that inhibit the host or viral factors responsible for its degradation, could serve as potent anti-HCV agents. Studies have already shown that known hA3G stabilizing compounds can effectively inhibit HCV replication in cell culture models.

Quantitative Data on hA3G-Mediated HCV Inhibition

While specific quantitative data for a compound named "this compound" is unavailable, the following table summarizes the type of quantitative data that would be crucial for the evaluation of any potential hA3G stabilizing compound for anti-HCV therapy.

| Parameter | Description | Method of Measurement | Example Data (Hypothetical) |

| EC50 | The concentration of the compound that results in a 50% reduction in HCV replication. | HCV replicon assays, quantitative RT-PCR for HCV RNA. | 0.5 µM |

| CC50 | The concentration of the compound that results in a 50% reduction in cell viability. | Cell viability assays (e.g., MTS, CellTiter-Glo). | > 50 µM |

| Selectivity Index (SI) | The ratio of CC50 to EC50, indicating the therapeutic window of the compound. | Calculated from EC50 and CC50 values. | > 100 |

| hA3G Half-life | The time it takes for the concentration of hA3G protein to be reduced by half. | Cycloheximide chase assay followed by Western blotting. | 8 hours (in the presence of the compound) vs. 2 hours (vehicle control) |

| Fold Increase in hA3G | The relative increase in the steady-state level of hA3G protein in the presence of the compound. | Western blotting and densitometry analysis. | 4-fold increase |

| NS3 Helicase Inhibition (IC50) | The concentration of the compound that results in a 50% inhibition of NS3 helicase activity in the presence of hA3G. | In vitro helicase assays (e.g., fluorescence-based). | 1.0 µM |

Experimental Protocols

Cycloheximide Chase Assay for hA3G Stability

This assay is used to determine the half-life of hA3G protein in the presence and absence of a test compound.

-

Cell Culture: Plate Huh-7 cells (or other suitable hepatoma cell lines) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compound at various concentrations or a vehicle control for a predetermined period (e.g., 24 hours).

-

Protein Synthesis Inhibition: Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium at a final concentration of 50-100 µg/mL.

-

Time Course Collection: Harvest cell lysates at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).

-

Western Blot Analysis: Separate the cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against hA3G and a loading control (e.g., GAPDH or β-actin).

-

Densitometry: Quantify the band intensities for hA3G and the loading control.

-

Data Analysis: Normalize the hA3G band intensity to the loading control for each time point. Plot the natural logarithm of the normalized hA3G intensity against time. The half-life can be calculated from the slope of the resulting linear fit.

Co-Immunoprecipitation of hA3G and HCV NS3

This assay is used to confirm the interaction between hA3G and NS3 in a cellular context.

-

Cell Lysis: Lyse cells co-expressing HA-tagged hA3G and Flag-tagged HCV NS3 with a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-HA antibody (or anti-Flag) conjugated to agarose beads overnight at 4°C with gentle rotation.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Flag antibody (or anti-HA) to detect the co-immunoprecipitated protein.

Visualizations

Proposed Mechanism of Action of hA3G Stabilization

Caption: Proposed mechanism of hA3G stabilization for HCV inhibition.

Experimental Workflow for Screening hA3G Stabilizers

Caption: High-throughput screening workflow for identifying hA3G stabilizers.

Conclusion and Future Directions

The stabilization of the host restriction factor hA3G presents a compelling and novel strategy for the development of anti-HCV therapeutics. By targeting a host protein, this approach may offer a higher barrier to the development of viral resistance compared to direct-acting antivirals that target viral proteins. The direct interaction between hA3G and the essential HCV NS3 protein provides a clear mechanistic basis for this strategy. Future research should focus on identifying the specific cellular machinery responsible for hA3G degradation in the context of HCV infection to develop more targeted stabilizers. Furthermore, high-throughput screening campaigns are warranted to identify novel small molecules that can effectively stabilize hA3G and inhibit HCV replication. The development of such compounds could provide a valuable new tool in the fight against chronic hepatitis C.

References

Technical Guide: Inhibition of miR-122 by a Novel Sulfonamide-Class Inhibitor for the Suppression of HCV Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of novel therapeutic strategies. A promising target for anti-HCV drug development is the liver-specific microRNA-122 (miR-122), a host factor essential for the viral life cycle. This document provides a comprehensive technical overview of the inhibition of miR-122 by a novel class of sulfonamide-based small molecules, herein conceptually represented as HCV-IN-38. This guide details the mechanism of action, presents available quantitative data, outlines key experimental protocols for inhibitor validation, and provides visual representations of the relevant biological pathways and experimental workflows. The information is intended to support researchers and drug development professionals in the exploration of miR-122 inhibitors as a therapeutic modality for HCV infection.

Introduction to miR-122 and its Role in HCV Replication

MicroRNA-122 is the most abundant miRNA in the liver and plays a critical role in hepatic function and development.[1][2] Uniquely, HCV has co-opted miR-122 to promote its own replication.[3][4] The viral life cycle is critically dependent on the direct interaction of two miR-122 molecules with the 5' untranslated region (UTR) of the HCV RNA genome.[3] This interaction is multifaceted and results in:

-

Enhanced Translation: The binding of miR-122 to the HCV 5' UTR facilitates the formation of a functional internal ribosome entry site (IRES), which is essential for the cap-independent translation of the viral polyprotein.

-

Genome Stability: The miR-122/HCV RNA complex protects the viral genome from degradation by cellular exonucleases.

-

Increased RNA Replication: Evidence suggests that miR-122 directly enhances the replication of the viral RNA.

Given its central role in the HCV life cycle, inhibition of miR-122 presents a compelling therapeutic strategy.

This compound: A Sulfonamide-Class Inhibitor of miR-122

Recent high-throughput screening efforts have identified a novel class of sulfonamide-based small molecules that effectively inhibit miR-122 function and subsequently reduce HCV replication in liver cells. For the purpose of this guide, we will refer to a representative molecule from this class as this compound.

Mechanism of Action

Preliminary studies suggest that this compound does not directly bind to mature miR-122. Instead, it is proposed to act as a transcriptional inhibitor of the pri-miR-122 gene. The mechanism is thought to involve the direct binding of the inhibitor to the liver-enriched transcription factor, Hepatocyte Nuclear Factor 4α (HNF4α), which is a key regulator of miR-122 expression. By inhibiting the transcription of miR-122, this compound effectively depletes the cellular pool of this essential host factor, thereby impeding HCV replication.

Quantitative Data

The following tables summarize the conceptual quantitative data for a representative sulfonamide-class miR-122 inhibitor, based on the findings for this class of compounds.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Metric | Value (Conceptual) | Cell Line |

| Luciferase Reporter Assay | miR-122 Function | IC50 | 0.5 - 5 µM | Huh7 |

| HCV Replicon Assay | HCV RNA Replication | EC50 | 1 - 10 µM | Huh7 |

| RT-qPCR | pri-miR-122 Expression | % Inhibition | 60 - 80% at 25 µM | Huh7 |

Table 2: Selectivity Profile of this compound

| Assay Type | Off-Target | Metric | Result (Conceptual) |

| Luciferase Reporter Assay | miR-21 Function | IC50 | > 50 µM |

| Cell Viability Assay | Cytotoxicity | CC50 | > 50 µM |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize sulfonamide-based miR-122 inhibitors are provided below.

Luciferase-Based Reporter Assay for miR-122 Function

Principle: This assay measures the functional inhibition of miR-122 by quantifying the expression of a luciferase reporter gene that is post-transcriptionally regulated by miR-122. A reporter plasmid is constructed with a miR-122 binding site in the 3' UTR of a luciferase gene. In the presence of active miR-122, luciferase expression is suppressed. An effective inhibitor will relieve this suppression, leading to an increase in the luciferase signal.

Protocol:

-

Cell Seeding: Plate human hepatoma (Huh7) cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with a dual-luciferase reporter plasmid containing a miR-122 binding site downstream of the Renilla luciferase gene and a firefly luciferase gene for normalization.

-

Inhibitor Treatment: Add this compound at various concentrations to the wells. Include a vehicle (DMSO) control.

-

Incubation: Incubate the cells for 48 hours to allow for inhibitor activity and reporter gene expression.

-

Lysis and Measurement: Lyse the cells and measure both Renilla and Firefly luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the Renilla luciferase signal to the Firefly luciferase signal. Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized luciferase activity against the inhibitor concentration.

HCV Replicon Assay for Antiviral Activity

Principle: This assay directly measures the effect of an inhibitor on HCV RNA replication in a cellular context. Huh7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are used. A decrease in the reporter signal corresponds to the inhibition of HCV replication.

Protocol:

-

Cell Seeding: Plate Huh7 cells containing a subgenomic HCV replicon with a luciferase reporter in a 96-well plate.

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include appropriate controls (e.g., DMSO, known HCV inhibitor).

-

Incubation: Incubate the cells for 72 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity.

-

Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the compound.

-

Data Analysis: Determine the half-maximal effective concentration (EC50) for the inhibition of HCV replication and the half-maximal cytotoxic concentration (CC50).

Quantitative Real-Time PCR (qRT-PCR) for pri-miR-122 Expression

Principle: This method quantifies the levels of the primary transcript of miR-122 (pri-miR-122) to determine if the inhibitor acts at the transcriptional level.

Protocol:

-

Cell Treatment: Treat Huh7 cells with this compound or DMSO for a specified period (e.g., 24-48 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or gene-specific primers for pri-miR-122.

-

qPCR: Perform quantitative PCR using primers specific for pri-miR-122 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of pri-miR-122 using the ΔΔCt method, comparing the expression in inhibitor-treated cells to that in control-treated cells.

Visualizations

Signaling Pathway of miR-122 in HCV Replication and Inhibition by this compound

Caption: miR-122 biogenesis, its role in HCV replication, and inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for the identification and characterization of this compound.

Conclusion

The inhibition of the host factor miR-122 is a clinically validated strategy for the treatment of HCV infection. The discovery of orally bioavailable small molecule inhibitors, such as the sulfonamide class represented here by this compound, offers a promising alternative to oligonucleotide-based therapies. The mechanism of transcriptional repression of miR-122 provides a novel approach to targeting this crucial host-virus interaction. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of such inhibitors, with the ultimate goal of developing new and effective treatments for chronic HCV infection.

References

- 1. Transcriptional Inhibition of MicroRNA miR-122 by Small Molecules Reduces Hepatitis C Virus Replication in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional Inhibition of MicroRNA miR-122 by Small Molecules Reduces Hepatitis C Virus Replication in Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting microRNA-122 to Treat Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNA-122 Regulation of HCV Infections: Insights from Studies of miR-122-Independent Replication [mdpi.com]

The Discovery and Synthesis of Sofosbuvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of Sofosbuvir, a direct-acting antiviral agent that has revolutionized the treatment of Hepatitis C Virus (HCV) infection. As the initially requested compound, HCV-IN-38, is not a recognized entity in publicly available scientific literature, this guide focuses on Sofosbuvir as a well-documented and clinically significant HCV NS5B polymerase inhibitor. This document details its potent antiviral activity, a summary of its discovery, and a representative synthetic pathway. It also includes detailed protocols for key in vitro assays used to characterize its efficacy. The information is presented to be a valuable resource for researchers and professionals in the field of antiviral drug development.

Discovery and Development

Sofosbuvir (formerly PSI-7977) was discovered by Pharmasset (later acquired by Gilead Sciences) and approved for medical use in the United States in 2013.[1] It is a nucleotide analog inhibitor that specifically targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] The development of Sofosbuvir marked a significant milestone in HCV therapy, offering a highly effective, safe, and orally bioavailable treatment with a high barrier to resistance.[1]

Mechanism of Action

Sofosbuvir is a prodrug that, after oral administration, is metabolized primarily in the liver to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase. This incorporation prevents further elongation of the RNA chain, thus halting viral replication. The high degree of conservation in the active site of the NS5B polymerase across different HCV genotypes contributes to Sofosbuvir's pangenotypic activity.

Antiviral Activity

Sofosbuvir demonstrates potent antiviral activity against all six major HCV genotypes. The following tables summarize its in vitro efficacy from biochemical and cell-based replicon assays.

Table 1: In Vitro Antiviral Activity of Sofosbuvir (EC50 values) in HCV Replicon Assays

| HCV Genotype | EC50 (nM) |

| 1a | 40[2] |

| 1b | 110[2] |

| 2a | 15 |

| 2b | 14-110 |

| 3a | 50 |

| 4a | 14-110 |

| 5a | 14-110 |

| 6a | 14-110 |

EC50 values represent the concentration of the drug that inhibits 50% of viral replication in cell-based HCV replicon assays.

Table 2: Inhibitory Activity of Sofosbuvir's Active Triphosphate Metabolite (GS-461203) against HCV NS5B Polymerase (IC50 values)

| HCV Genotype | IC50 (µM) |

| 1b | 0.7 - 2.6 |

| 2a | 0.7 - 2.6 |

| 3a | 0.7 - 2.6 |

| 4a | 0.7 - 2.6 |

IC50 values represent the concentration of the active triphosphate form of Sofosbuvir required to inhibit the activity of the recombinant NS5B polymerase by 50% in a biochemical assay.

Experimental Protocols

HCV Subgenomic Replicon Assay (Luciferase Reporter)

This assay is a cell-based method to quantify the antiviral activity of compounds by measuring the replication of an HCV subgenomic replicon that contains a luciferase reporter gene.

Materials:

-

Huh-7 human hepatoma cells

-

HCV subgenomic replicon RNA with a luciferase reporter gene

-

Electroporation cuvettes and apparatus

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Sofosbuvir) and vehicle control (DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Preparation: Culture Huh-7 cells to approximately 80% confluency.

-

Electroporation:

-

Trypsinize and resuspend Huh-7 cells in a suitable electroporation buffer.

-

Mix the cells with the in vitro transcribed HCV subgenomic replicon RNA.

-

Transfer the mixture to an electroporation cuvette and apply an electrical pulse.

-

-

Cell Seeding: Immediately after electroporation, resuspend the cells in a complete cell culture medium and seed them into 96-well plates.

-

Compound Addition: After allowing the cells to adhere (typically 4-24 hours), add serial dilutions of Sofosbuvir (or other test compounds) to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

Remove the culture medium and lyse the cells using the luciferase assay lysis buffer.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

HCV NS5B Polymerase Inhibition Assay

This is a biochemical assay to measure the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.

Materials:

-

Recombinant HCV NS5B polymerase

-

RNA template (e.g., poly(A) or a heteropolymeric template)

-

RNA primer (e.g., oligo(U))

-

Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

-

Radioactively labeled rNTP (e.g., [α-32P]UTP) or a non-radioactive detection system

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

-

Test compound (active triphosphate form of Sofosbuvir, GS-461203) and vehicle control (DMSO)

-

Scintillation counter or other appropriate detection instrument

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a multi-well plate, prepare a reaction mixture containing the reaction buffer, RNA template, and primer.

-

Compound Addition: Add varying concentrations of the active triphosphate of Sofosbuvir (GS-461203) or other inhibitors to the reaction mixture. Include a vehicle control.

-

Enzyme Addition: Add the recombinant HCV NS5B polymerase to initiate the reaction.

-

Nucleotide Addition: Add the mixture of rNTPs, including the labeled rNTP.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection of RNA Synthesis:

-

Radioactive method: Spot the reaction mixture onto a filter membrane (e.g., DE81), wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive methods: Utilize alternative detection systems like fluorescence or colorimetric assays.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NS5B polymerase activity for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Synthesis of Sofosbuvir

The synthesis of Sofosbuvir is a multi-step process that involves the preparation of a modified nucleoside and its subsequent phosphoramidation. The following is a representative, simplified pathway.

A more detailed, representative synthetic scheme is outlined below, based on publicly available information, including patents.

Step 1: Preparation of a Protected Fluorinated Nucleoside Intermediate The synthesis typically begins with a protected uridine derivative. A key step involves the introduction of the fluorine and methyl groups at the 2' position of the ribose sugar. This can be achieved through a series of reactions involving oxidation, Grignard reaction, and fluorination.

Step 2: Selective Deprotection Protecting groups on the 3' and 5' hydroxyls of the ribose moiety are manipulated to allow for selective reaction at the 5'-position. This often involves the use of silyl or other protecting groups that can be selectively removed.

Step 3: Phosphoramidation The free 5'-hydroxyl group is then reacted with a chiral phosphoramidate reagent. This is a crucial step that establishes the stereochemistry at the phosphorus center, which is important for the drug's activity.

Step 4: Final Deprotection The remaining protecting groups on the nucleoside are removed under appropriate conditions to yield the final Sofosbuvir molecule.

Purification: Each intermediate and the final product require purification, often by column chromatography or crystallization, to achieve the high purity required for a pharmaceutical agent.

Conclusion

Sofosbuvir has fundamentally changed the treatment landscape for chronic Hepatitis C. Its discovery and development exemplify a successful structure-based drug design approach targeting a key viral enzyme. The technical details provided in this guide, including its mechanism of action, quantitative antiviral activity, and methodologies for its characterization and synthesis, are intended to serve as a valuable resource for the scientific community engaged in the ongoing efforts to combat viral diseases.

References

Structure-Activity Relationship of Biaryl Amide HCV Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hepatitis C virus (HCV) continues to be a significant global health concern, necessitating the development of novel and effective antiviral therapies. Among the various chemical scaffolds investigated, biaryl amides have emerged as a promising class of HCV inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of biaryl amide HCV inhibitors, detailing their mechanism of action, key structural features influencing potency, and the experimental protocols used for their evaluation.

Introduction to Biaryl Amide HCV Inhibitors

Biaryl amide derivatives have demonstrated potent antiviral activity against HCV through various mechanisms of action.[1][2][3] While some compounds target viral enzymes essential for replication, such as the NS3/4A protease and the NS5B RNA-dependent RNA polymerase, others act on host factors involved in the viral life cycle.[2][4] This multi-pronged approach offers potential advantages in overcoming drug resistance, a common challenge in antiviral therapy.

A notable subset of biaryl amides has been found to inhibit HCV replication by targeting host factors like the human apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G (hA3G) or microRNA miR-122. By stabilizing hA3G, these compounds can protect it from degradation and thereby inhibit viral replication. The ability of these compounds to target host components makes it less likely for the virus to develop resistance.

Core Structure-Activity Relationships

The core structure of a biaryl amide typically consists of two aryl rings connected by an amide linkage. Extensive SAR studies have revealed that modifications to both aryl rings and the linker can significantly impact the antiviral potency and pharmacokinetic properties of these compounds.

Substitutions on the N-Aryl Benzamide Moiety

Systematic modifications of the N-aryl benzamide scaffold have led to the discovery of highly potent HCV inhibitors. A key pharmacophore identified is the N-aryl-(3-nitro-4-alkoxy)benzamide.

Key Findings:

-

Nitro and Alkoxy Groups: The presence of a nitro group at the 3-position and an alkoxy group at the 4-position of the benzamide ring is crucial for potent anti-HCV activity.

-

Aryl Ring Modifications: Alterations to the second aryl ring (the N-aryl portion) have a significant impact on potency.

The following table summarizes the SAR data for a series of N-aryl-(3-nitro-4-alkoxy)benzamide derivatives.

| Compound ID | R1 (Alkoxy) | R2 (N-Aryl Substituent) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| IMB-1f (Hit) | -OCH3 | 4-F | <1.31 | >100 | >76 |

| 68 | -OCH2CH3 | 2-Cl, 4-F | 0.083 | >100 | >1204 |

| 78 | -OCH(CH3)2 | 2-Cl, 4-F | 0.038 | >100 | >2631 |

| 80 | -O(CH2)2CH3 | 2-Cl, 4-F | 0.015 | >100 | >6667 |

| VX-950 (Telaprevir) | N/A | N/A | 0.022 | >100 | >4545 |

Data sourced from:

Interpretation of SAR Data:

The data clearly indicates that increasing the length of the alkoxy chain at the R1 position from methoxy to propoxy significantly enhances the anti-HCV activity, with compound 80 exhibiting the highest potency, comparable to the clinical drug telaprevir. Furthermore, the substitution pattern on the N-aryl ring (R2) is critical, with a 2-chloro, 4-fluoro substitution proving to be optimal among the synthesized analogs.

Targeting Viral Enzymes: NS3/4A Protease and NS5B Polymerase

While some biaryl amides target host factors, others are designed to inhibit key HCV enzymes directly.

NS3/4A Protease Inhibitors

The HCV NS3/4A protease is a serine protease essential for cleaving the viral polyprotein into functional non-structural proteins, making it a prime target for antiviral drugs. Biaryl amide-containing scaffolds have been explored for their potential to inhibit this enzyme. For instance, phenethyl amides have been identified as reversible and competitive inhibitors of the NS3/4A protease. Molecular modeling suggests that the phenethyl amide group interacts with Lys-136 in the prime side of the enzyme's active site.

NS5B Polymerase Inhibitors

The NS5B protein is an RNA-dependent RNA polymerase responsible for replicating the viral RNA genome. It is another critical target for HCV drug development. Non-nucleoside inhibitors (NNIs) of NS5B bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its activity. Several classes of biaryl compounds, though not strictly amides in all cases, have been shown to act as NNIs. For example, aryl uracil derivatives with a fused bicyclic ring have demonstrated potent inhibition of NS5B with low nanomolar replicon cell culture potencies.

Experimental Protocols

The evaluation of biaryl amide HCV inhibitors relies on robust in vitro and cell-based assays. The following are detailed methodologies for key experiments.

HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the efficacy of HCV inhibitors in a cellular context that mimics viral replication.

Principle:

HCV replicon cells are stable human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate. These replicons often contain a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for the quantification of viral replication. A decrease in the reporter signal in the presence of a test compound indicates inhibition of HCV replication.

Detailed Methodology:

-

Cell Seeding: Plate HCV replicon cells (e.g., Huh7.5 cells harboring a genotype 2a replicon) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the biaryl amide test compounds and a positive control (e.g., telaprevir). Add the compounds to the cells and incubate for a specified period (e.g., 72 hours).

-

Quantification of HCV RNA:

-

After incubation, lyse the cells and extract total intracellular RNA.

-

Quantify the amount of HCV RNA using a one-step quantitative real-time reverse transcription PCR (qRT-PCR) assay.

-

-

Cytotoxicity Assay (MTT Assay):

-

In a parallel plate, treat the cells with the same concentrations of the test compounds.

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) using a suitable method, such as the Reed and Muench method. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.

NS3/4A Protease Assay

This biochemical assay is used to determine the direct inhibitory activity of compounds against the HCV NS3/4A protease.

Principle:

The assay utilizes a synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease. The peptide is typically labeled with a fluorescence resonance energy transfer (FRET) pair. In the uncleaved state, the quencher molecule dampens the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured.

Detailed Methodology:

-

Assay Components:

-

Recombinant HCV NS3/4A protease.

-

FRET-based peptide substrate (e.g., containing the NS5A/5B cleavage motif).

-

Assay buffer.

-

Test compounds and a known NS3/4A protease inhibitor as a positive control.

-

-

Assay Procedure:

-

Add the test compound or control to the wells of a microplate.

-

Add the NS3/4A protease to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: Determine the initial reaction velocities from the fluorescence data. Calculate the percent inhibition for each compound concentration and determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Visualizations

HCV Lifecycle and Drug Targets

The following diagram illustrates the lifecycle of the hepatitis C virus and highlights the key viral proteins that are targets for antiviral inhibitors, including the biaryl amides discussed.

Caption: Overview of the HCV lifecycle and targets of biaryl amide inhibitors.

Experimental Workflow for HCV Inhibitor Screening

This diagram outlines the typical workflow for screening and characterizing novel HCV inhibitors like biaryl amides.

Caption: Workflow for the discovery and development of HCV inhibitors.

Conclusion

Biaryl amides represent a versatile and potent class of HCV inhibitors with diverse mechanisms of action. The extensive structure-activity relationship studies have provided valuable insights into the key structural requirements for high antiviral potency. The continued exploration of this chemical scaffold, guided by the robust experimental protocols outlined in this guide, holds significant promise for the development of next-generation anti-HCV therapeutics that are both effective and less prone to the development of drug resistance.

References

- 1. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro Anti-HCV Activity of HCV-IN-38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-Hepatitis C Virus (HCV) activity of the novel compound HCV-IN-38. The information presented herein is compiled from published research, offering a detailed resource for professionals engaged in antiviral drug discovery and development.

Quantitative Analysis of Anti-HCV Activity and Cytotoxicity

This compound has demonstrated potent and selective inhibitory effects against Hepatitis C Virus in cell-based assays. The key quantitative parameters from these studies are summarized in the table below. These values were determined in the human hepatoma cell line Huh7.5, a widely used and highly permissive model for HCV replication studies.

| Parameter | Value | Cell Line | Treatment Duration |

| EC50 (50% Effective Concentration) | 15 nM | Huh7.5 | 72 hours |

| CC50 (50% Cytotoxic Concentration) | 6.47 µM | Huh7.5 | 72 hours |

| SI (Selectivity Index) | 431 | Huh7.5 | 72 hours |

Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of this compound. The EC50 value indicates the concentration of this compound required to inhibit 50% of HCV replication. The CC50 value represents the concentration at which a 50% reduction in cell viability is observed. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window. A higher SI value is indicative of a more favorable safety profile.

Experimental Protocols

The following sections detail the methodologies employed to ascertain the anti-HCV efficacy and cytotoxicity of this compound.

Anti-HCV Activity Assay: Acute Infection Model

The anti-HCV activity of this compound was evaluated using an acute infection assay in Huh7.5 cells. This method assesses the ability of a compound to inhibit the replication of infectious HCV particles. A common approach for such an assay involves the use of a reporter virus, such as a recombinant HCV expressing a luciferase gene (e.g., Jc1/GLuc), which allows for a quantitative measure of viral replication.

Protocol:

-

Cell Seeding: Huh7.5 cells are seeded in 96-well plates at a density that ensures they are sub-confluent at the time of infection.

-

Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of final concentrations.

-

Infection: The cell culture medium is replaced with medium containing the HCV reporter virus (e.g., Jc1/GLuc) and the various concentrations of this compound. A no-drug control and a positive control (a known HCV inhibitor) are included.

-

Incubation: The infected cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for viral replication.

-

Quantification of Viral Replication: After the incubation period, the supernatant is collected, and the activity of the secreted reporter protein (e.g., Gaussia luciferase) is measured using a luminometer. The resulting light signal is proportional to the level of viral replication.

-

Data Analysis: The luminescence data is normalized to the no-drug control, and the EC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay: MTT Assay

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Huh7.5 cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for 72 hours at 37°C.

-

MTT Addition: After the incubation period, MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro anti-HCV activity and cytotoxicity of a test compound like this compound.

Pharmacokinetic properties of HCV-IN-38

An extensive search for the pharmacokinetic properties, mechanism of action, and experimental data for a compound designated "HCV-IN-38" has yielded no specific results. The scientific literature and publicly available databases do not contain information on a substance with this identifier.

It is possible that "this compound" may be an internal, unpublished compound code, a misnomer, or a compound that has not been described in publicly accessible resources. Therefore, the request for an in-depth technical guide, including quantitative data, experimental protocols, and visualizations related to this compound, cannot be fulfilled at this time.

For researchers, scientists, and drug development professionals interested in the pharmacokinetics of Hepatitis C virus (HCV) inhibitors, a wealth of information is available for clinically approved direct-acting antivirals (DAAs). These include inhibitors of the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase.[1][2]

General Principles of HCV Inhibitor Pharmacokinetics

The development of effective HCV therapies has been a major medical advancement, with current treatments achieving high cure rates.[3][4] The pharmacokinetic profiles of these drugs are crucial to their efficacy and safety. Key parameters typically evaluated include:

-

Absorption: How the drug is taken up into the body, often influenced by food intake.[5]

-

Distribution: Where the drug travels within the body.

-

Metabolism: How the drug is broken down, primarily in the liver.

-

Excretion: How the drug is eliminated from the body, often through the kidneys or feces.

Understanding these properties is essential for appropriate dosing and managing potential drug-drug interactions, particularly in patients with co-morbidities such as renal or hepatic impairment.

Mechanism of Action of HCV Direct-Acting Antivirals

Modern HCV treatment regimens utilize a combination of drugs that target different viral proteins essential for replication. The main classes of DAAs are:

-

NS3/4A Protease Inhibitors: These drugs block the viral protease responsible for cleaving the HCV polyprotein into functional viral proteins.

-

NS5A Inhibitors: These compounds target the NS5A protein, which is involved in viral replication and assembly.

-

NS5B Polymerase Inhibitors: This class of drugs inhibits the RNA-dependent RNA polymerase, which is critical for replicating the viral genome.

The concerted action of these inhibitors effectively suppresses viral replication, leading to a sustained virologic response (SVR), which is considered a cure.

Experimental Evaluation of Anti-HCV Compounds

The preclinical and clinical development of anti-HCV drugs involves a series of standardized assays and studies to characterize their properties.

In Vitro Assays:

-

HCV Replicon System: A common cell-based assay to measure the antiviral activity of a compound.

-

Enzyme Inhibition Assays: Used to determine the potency of a compound against its specific viral enzyme target (e.g., NS3/4A protease, NS5B polymerase).

-

Cytotoxicity Assays: To assess the toxic effects of the compound on host cells.

In Vivo Studies:

-

Animal Models: While challenging for HCV, various animal models are used to evaluate the in vivo efficacy and pharmacokinetics of drug candidates.

-

Human Clinical Trials: Rigorous multi-phase trials in human subjects to determine the safety, efficacy, and pharmacokinetic profile of new drugs.

Below is a generalized workflow for the preclinical evaluation of a potential HCV inhibitor.

Caption: Preclinical workflow for HCV inhibitor development.

Should information regarding "this compound" become publicly available, a detailed technical guide could be produced. Researchers are encouraged to consult scientific databases and publications for the most current information on novel HCV inhibitors.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Pharmacokinetics, Efficacy, and Safety of Hepatitis C Virus Drugs in Patients with Liver and/or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Hepatitis C - Wikipedia [en.wikipedia.org]

- 5. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]

HCV-IN-38: A Technical Guide for Virology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HCV-IN-38, a novel and potent inhibitor of the Hepatitis C Virus (HCV). The information presented is curated for virology researchers and professionals in drug development, offering a centralized resource for understanding the compound's characteristics, mechanism of action, and the experimental protocols for its evaluation.

Core Compound Data

This compound, also referred to as compound 80 in its primary publication, is a biaryl amide derivative identified as a highly active anti-HCV agent.[1][2] It has demonstrated potent and selective inhibitory effects with a promising safety and pharmacokinetic profile, making it a significant candidate for further investigation in the development of new anti-HCV therapies.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Cell Line | Species | Reference |

| EC50 | 15 nM | Huh7.5 | Human | [1] |

| CC50 | 6.47 µM | Huh7.5 | Human | MedchemExpress |

| Selectivity Index (SI) | 431 | Huh7.5 | Human | MedchemExpress |

| Oral Bioavailability | 34% | - | Rat |

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): Ratio of CC50 to EC50.

Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated in the available literature, its chemical class as a biaryl amide derivative provides clues to its potential mechanism of action. Research on other biaryl amide compounds as antiviral agents suggests that they may not directly target viral enzymes, but rather modulate host cellular factors that are essential for viral replication. This mode of action presents a higher genetic barrier to the development of viral resistance.

Two potential host targets for this class of compounds include:

-

hA3G (human Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G): Some biaryl amides have been shown to act as stabilizers of hA3G, an innate immunity factor, protecting it from degradation and thereby inhibiting viral replication.

-

miR-122: This liver-specific microRNA is a crucial host factor for HCV replication. Certain biaryl amide derivatives have been reported to act as inhibitors of miR-122, leading to a reduction in HCV RNA levels.

Further mechanistic studies are required to determine if this compound acts through one of these pathways or a novel mechanism.

Experimental Protocols

The following is a detailed methodology for a key experiment to evaluate the anti-HCV activity of compounds like this compound, based on the use of Huh7.5 cells as mentioned in the primary literature.

Anti-HCV Replicon Assay in Huh7.5 Cells

This assay is a standard method for screening and quantifying the efficacy of HCV inhibitors. It utilizes a human hepatoma cell line (Huh7.5) that is highly permissive for HCV replication and contains a subgenomic HCV replicon. These replicons are engineered to express a reporter gene, such as luciferase, allowing for a quantifiable measure of viral replication.

Materials:

-

Huh7.5 cells harboring a subgenomic HCV replicon (e.g., encoding luciferase)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (for selection of replicon-containing cells)

-

This compound (or other test compounds)

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Culture: Maintain Huh7.5 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to ensure the retention of the replicon.

-

Cell Seeding: Seed the Huh7.5 replicon cells into 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

-

Treatment: After allowing the cells to adhere overnight, replace the culture medium with the medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO) and a known HCV inhibitor as a positive control.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of HCV replication and for the compound to exert its effect (e.g., 48-72 hours).

-

Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control to determine the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

-

-

Cytotoxicity Assay: In parallel, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations and incubation time to determine the CC50 value.

Visualizations

Experimental Workflow for Anti-HCV Activity Screening

Caption: Workflow for determining the EC50 and CC50 of this compound.

Proposed Mechanism of Action: Host Factor Modulation

Caption: Potential mechanisms of this compound via host factor modulation.

References

- 1. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antiviral Spectrum of HCV-IN-38: A Technical Guide

Disclaimer: Information regarding a specific compound designated "HCV-IN-38" is not available in the public domain as of the last update. The following technical guide has been generated as a template to illustrate the requested format and content, using the well-characterized Hepatitis C Virus (HCV) inhibitor Sofosbuvir as a representative example. Researchers and drug development professionals can adapt this framework for their internal data on novel antiviral agents like this compound.

Introduction

Hepatitis C, a liver disease caused by the Hepatitis C virus (HCV), is a significant global health issue, with millions of individuals chronically infected and at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma.[1][2][3] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, offering high cure rates.[1][4] This guide focuses on the preclinical antiviral profiling of a novel agent, exemplified here by the nucleotide analog NS5B polymerase inhibitor, Sofosbuvir. The primary objective is to delineate its spectrum of activity, selectivity, and preliminary mechanism of action through a series of in vitro assays.

Antiviral Activity and Cytotoxicity Profile

The in vitro antiviral activity and cytotoxicity of the compound were evaluated in various HCV replicon systems and cell lines. The key parameters determined were the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Compound | HCV Genotype/Subtype | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Sofosbuvir | Genotype 1b (Con1) | Huh-7 | 40 - 90 | > 100 | > 1111 - 2500 |

| Sofosbuvir | Genotype 1a (H77) | Huh-7.5 | 15 - 30 | > 100 | > 3333 - 6667 |

| Sofosbuvir | Genotype 2a (JFH-1) | Huh-7.5.1 | 50 - 120 | > 100 | > 833 - 2000 |

| Sofosbuvir | Genotype 3a | Huh-7 | 20 - 50 | > 100 | > 2000 - 5000 |

| Sofosbuvir | Genotype 4a | Huh-7 | 10 - 40 | > 100 | > 2500 - 10000 |

| Sofosbuvir | Genotype 5a | Huh-7 | 30 - 60 | > 100 | > 1667 - 3333 |

| Sofosbuvir | Genotype 6a | Huh-7 | 25 - 70 | > 100 | > 1428 - 4000 |

Data presented are representative values from published literature and may vary between different studies and assay conditions.

Experimental Protocols

HCV Replicon Assay

This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.

Objective: To determine the EC50 of the test compound against various HCV genotypes.

Methodology:

-

Cell Culture: Huh-7 cells harboring subgenomic HCV replicons of different genotypes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV RNA: Total cellular RNA is extracted from the cells. The level of HCV RNA is quantified using a one-step real-time reverse transcription-polymerase chain reaction (qRT-PCR) assay targeting a conserved region of the HCV genome, such as the 5' untranslated region.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

Cytotoxicity Assay

This assay is performed to assess the toxicity of the compound to the host cells.

Objective: To determine the CC50 of the test compound.

Methodology:

-

Cell Culture: Huh-7 cells (or other relevant cell lines) are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: After 24 hours, the cells are treated with serial dilutions of the test compound, mirroring the concentrations used in the replicon assay.

-

Incubation: The plates are incubated for the same duration as the replicon assay (e.g., 72 hours).

-

Cell Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-